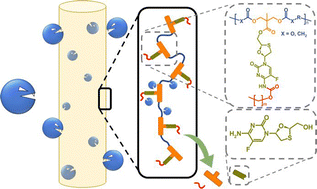Polymer–prodrug conjugates as candidates for degradable, long-acting implants, releasing the water-soluble nucleoside reverse-transcriptase inhibitor emtricitabine†
Journal of Materials Chemistry B Pub Date: 2023-11-07 DOI: 10.1039/D3TB02268D
Abstract
Circulating, soluble polymer–drug conjugates have been utilised for many years to aid the delivery of sensitive, poorly-soluble or cytotoxic drugs, prolong circulation times or minimise side effects. Long-acting therapeutics are increasing in their healthcare importance, with intramuscular and subcutaneous administration of liquid formulations being most common. Degradable implants also offer opportunities and the use of polymer–prodrug conjugates as implant materials has not been widely reported in this context. Here, the potential for polymer–prodrug conjugates of the water soluble nucleoside reverse transciption inhibitor emtricitabine (FTC) is studied. A novel diol monomer scaffold, allowing variation of prodrug substitution, has been used to form polyesters and polycarbonates by step-growth polymerisation. Materials have been screened for physical properties that enable implant formation, studied for drug release to provide mechanistic insights, and tunable prolonged release of FTC has been demonstrated over a period of at least two weeks under relevant physiological conditions.


Recommended Literature
- [1] Estimating and using sampling precision in surveys of trace constituents of soils
- [2] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†
- [3] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [4] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [5] NEWS AND ANNOUNCEMENTS
- [6] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [7] Isolation and structural elucidation of a new pentaflavonoid from Ochna calodendron
- [8] Pyridine imines as ligands in luminescent iridium complexes†
- [9] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [10] B-TUD-1: a versatile mesoporous catalyst†

Journal Name:Journal of Materials Chemistry B
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 16096-33-6









